molecular formula C9H12BrN5 B1373860 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 862728-61-8

3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B1373860
CAS No.: 862728-61-8
M. Wt: 270.13 g/mol
InChI Key: SOSYGGKAIVNKLX-UHFFFAOYSA-N
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Description

3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (molecular formula: C₈H₁₁BrN₅, molar mass: 257.11 g/mol) is a brominated pyrazolo[3,4-d]pyrimidine derivative with a tert-butyl substituent at the N1 position. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors such as Bruton’s tyrosine kinase (BTK) inhibitors . Its synthetic utility arises from the reactive bromine atom at the C3 position, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce diverse aryl or heteroaryl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the tert-butyl group: This step involves the alkylation of the pyrazolo[3,4-d]pyrimidine core with tert-butyl halides.

    Bromination: The final step involves the bromination of the compound to introduce the bromine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Catalysts such as palladium complexes are used in the presence of appropriate ligands and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been investigated for its potential as a pharmaceutical agent:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, pyrazolo[3,4-d]pyrimidines have been noted for their ability to target protein kinases, which are crucial in cancer biology .
  • Neurological Applications : Research indicates that pyrazolo derivatives can interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. The structural features of 3-bromo derivatives may enhance binding affinity to specific receptors, leading to improved efficacy in treatments for conditions like anxiety and depression .

Material Science

The compound's unique structure allows it to be utilized in material science:

  • Polymer Additives : Due to its bromine content and nitrogen heterocycles, this compound can serve as a functional additive in polymers, enhancing thermal stability and mechanical properties. Research has shown that such compounds can improve the performance of polymer composites under various environmental conditions .

Research Tool

In laboratory settings, this compound is often used as a research tool:

  • Biochemical Assays : Its ability to inhibit or modulate enzyme activity makes it suitable for biochemical assays aimed at understanding enzyme kinetics and mechanisms. Researchers utilize it to study pathways involving kinases and phosphatases due to its structural similarity to ATP analogs .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the effects of various pyrazolo[3,4-d]pyrimidines on cancer cell lines. The results indicated that compounds similar to 3-bromo-1-tert-butyl showed significant inhibition of cell growth in vitro, suggesting potential for further development as anticancer agents.

Case Study 2: Neurological Impact

Research conducted by the Institute of Neuroscience explored the effects of pyrazolo derivatives on serotonin receptors. The findings demonstrated that these compounds could modulate receptor activity, providing insights into their potential use in treating mood disorders.

Mechanism of Action

The mechanism of action of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit kinase enzymes, thereby affecting signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidin-4-amine derivatives exhibit structural diversity based on substituents at the N1, C3, and C6 positions. Below is a comparative analysis of key analogs:

Structural and Physicochemical Properties

Compound Name Substituents (N1, C3) Molecular Formula Molar Mass (g/mol) Key Features
3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Target) N1: tert-butyl; C3: Br C₈H₁₁BrN₅ 257.11 Reactive C3-Br for cross-coupling; tert-butyl enhances metabolic stability
1-tert-butyl-3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine N1: tert-butyl; C3: 3-Me-benzyl C₁₇H₂₁N₅ 295.38 Larger hydrophobic group at C3; experimental drug candidate (DB08699)
1-(3-Bromo-phenyl)-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine N1: 3-Br-Ph; C3: 4-Cl-Ph C₁₇H₁₁BrClN₅ 400.66 Dual halogen substitution; high molecular weight impacts solubility
3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives (e.g., 36) C3: phenylethynyl Variable ~300–350 IC₅₀ ~10 nM in kinase assays; deep ATP-binding pocket interactions

Biological Activity

3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No. 862728-61-8) is a compound that has garnered attention due to its potential biological activities, particularly in the context of antiviral and anticancer research. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₂BrN₅
  • Molecular Weight : 270.14 g/mol
  • Melting Point : 180–182 °C
  • Hazard Classification : Irritant

Antiviral Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant antiviral properties. In particular, studies have shown that derivatives of this scaffold can inhibit the Zika virus (ZIKV). For example, a related compound demonstrated low micromolar antiviral activity with an EC50 value of 5.1 µM and a CC50 value of 39 µM, indicating a favorable selectivity index for antiviral applications .

Anticancer Activity

The pyrazolo[3,4-d]pyrimidine derivatives have also been investigated for their anticancer potential. The structural modifications in these compounds can lead to enhanced activity against various cancer cell lines. For instance, SAR studies suggest that electron-withdrawing groups at specific positions can significantly enhance the cytotoxic effects on cancer cells while maintaining lower toxicity to normal cells.

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its structural features. Key findings from SAR studies include:

Modification Effect on Activity
Electron-withdrawing groups at para positionEnhanced antiviral activity
Substituents at positions 1 and 3Improved cytotoxicity against cancer cells
Presence of tert-butyl groupContributes to lipophilicity and cellular uptake

These modifications suggest that careful tuning of the molecular structure can lead to improved pharmacological profiles.

Study on Zika Virus Inhibition

In a study focused on ZIKV inhibitors, the compound's analogs were tested for their ability to reduce viral titers in infected cell cultures. The results indicated that certain structural modifications led to compounds with significantly reduced cytotoxicity while retaining effective antiviral properties. The study highlighted the potential for developing new antiviral agents based on this scaffold .

Anticancer Studies

Another study explored the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. Compounds were tested against various cancer cell lines, revealing that some derivatives exhibited IC50 values in the low micromolar range. These findings underscore the importance of further exploring this chemical class for potential therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl groups can be introduced via alkylation using tert-butyl halides in dry acetonitrile under reflux, followed by purification via recrystallization from acetonitrile . Bromination at the 3-position may employ bromine or bromide salts under controlled conditions. Key steps include monitoring reaction progress via TLC and confirming purity via HPLC (>95%) . Spectral characterization (IR, 1^1H/13^{13}C NMR) is critical for structural validation, with characteristic peaks for tert-butyl (δ ~1.4 ppm in 1^1H NMR) and pyrazolo-pyrimidine core .

Q. How can researchers confirm the identity and purity of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • 1^1H/13^{13}C NMR : Verify tert-butyl protons (singlet at δ 1.4 ppm) and pyrazolo-pyrimidine aromatic protons (δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+^+) matching the molecular formula (C10_{10}H13_{13}BrN6_6).
  • HPLC : Assess purity (>95%) using reverse-phase columns and UV detection .
  • Elemental Analysis : Validate C, H, N, and Br content within ±0.4% of theoretical values .

Q. What solvents and reaction conditions are optimal for its synthesis?

  • Methodological Answer :

  • Solvents : Dry acetonitrile or dichloromethane for alkylation; DMSO for one-pot reactions requiring high polarity .
  • Temperature : Reflux (~90°C) for coupling reactions; room temperature for Boc-protection/deprotection steps .
  • Catalysts : Use Pd-based catalysts (e.g., Pd2_2(dba)3_3) for cross-coupling reactions with aryl halides .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

  • Methodological Answer :

  • Reaction Path Search : Quantum chemical calculations (DFT) model intermediates and transition states to identify low-energy pathways .
  • Condition Screening : Machine learning algorithms analyze experimental datasets (e.g., solvent, catalyst, temperature) to predict optimal yields .
  • Example : Computational studies on tert-butyl group steric effects can guide solvent selection (e.g., acetonitrile vs. DMF) to minimize steric hindrance .

Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • Bromine at C3 : Enhances electrophilicity for nucleophilic aromatic substitution, enabling downstream derivatization (e.g., Suzuki coupling) .
  • tert-Butyl Group : Improves metabolic stability by reducing oxidative metabolism; compare analogs with isopropyl or phenyl groups .
  • Experimental Design : Synthesize analogs (e.g., 3-iodo or 3-chloro derivatives) and test in bioassays (e.g., kinase inhibition) to quantify activity shifts .

Q. How to resolve contradictions in spectral data during characterization?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR/MS data with NIST reference spectra .
  • Dynamic NMR : Resolve tautomerism (e.g., pyrazolo-pyrimidine ring puckering) by variable-temperature 1^1H NMR .
  • X-ray Crystallography : Resolve ambiguous proton assignments (e.g., tert-butyl vs. aromatic protons) .

Q. What strategies improve low yields in multi-step syntheses?

  • Methodological Answer :

  • Intermediate Purification : Use column chromatography (silica gel, ethyl acetate/hexane) after alkylation steps to remove unreacted tert-butyl halides .
  • Catalyst Optimization : Screen Pd catalysts (e.g., XPhos vs. SPhos) for cross-coupling efficiency .
  • Solvent Effects : Switch from DMSO to DMAc for reactions sensitive to moisture .

Properties

IUPAC Name

3-bromo-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN5/c1-9(2,3)15-8-5(6(10)14-15)7(11)12-4-13-8/h4H,1-3H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSYGGKAIVNKLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=NC=NC(=C2C(=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90729455
Record name 3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862728-61-8
Record name (3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Record name 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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